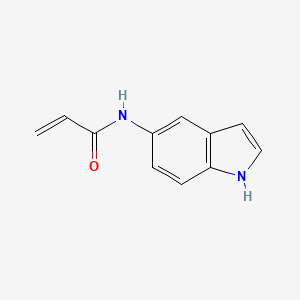

N-(1H-Indol-5-yl)acrylamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H10N2O |

|---|---|

Molecular Weight |

186.21 g/mol |

IUPAC Name |

N-(1H-indol-5-yl)prop-2-enamide |

InChI |

InChI=1S/C11H10N2O/c1-2-11(14)13-9-3-4-10-8(7-9)5-6-12-10/h2-7,12H,1H2,(H,13,14) |

InChI Key |

PGIDHDBZHNIZGC-UHFFFAOYSA-N |

Canonical SMILES |

C=CC(=O)NC1=CC2=C(C=C1)NC=C2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformation Pathways of N 1h Indol 5 Yl Acrylamide

Diverse Synthetic Routes to N-(1H-Indol-5-yl)acrylamide and its Analogs

The construction of this compound and its analogs involves several key chemical transformations. These routes often focus on the efficient formation of the amide linkage and the acrylamide (B121943) moiety, with various strategies available to achieve these connections.

Amide Bond Formation Strategies: Coupling Reactions

A primary method for synthesizing this compound involves the formation of an amide bond between an indole-containing amine and an acrylic acid derivative. This is a fundamental transformation in organic synthesis. nih.gov

Commonly, coupling reagents are employed to facilitate this reaction. For instance, EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of HOBt (hydroxybenzotriazole) is used to couple an amine with a carboxylic acid. google.com Another powerful coupling agent is HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), which is effective for forming amide bonds, even in complex molecular settings. soton.ac.uk Research has also explored the use of B(OCH2CF3)3 as a catalyst for the direct amidation of carboxylic acids and amines. acs.org

Enzymatic methods present a green and sustainable alternative for amide bond formation. Lipases, such as Candida antarctica lipase (B570770) B (CALB), have been successfully used to catalyze the direct amidation of carboxylic acids and amines with high efficiency and without the need for extensive purification. nih.gov

Knoevenagel Condensation Approaches for Acrylamide Moiety

The Knoevenagel condensation is a versatile and widely used method for forming the α,β-unsaturated system of the acrylamide moiety. sigmaaldrich.com This reaction typically involves the condensation of an aldehyde with a compound containing an active methylene (B1212753) group, such as cyanoacetamide, in the presence of a basic catalyst like piperidine (B6355638) or triethylamine. evitachem.comresearchgate.net

For the synthesis of this compound analogs, this often involves the reaction of an indole-5-carbaldehyde with a suitable active methylene compound. evitachem.com The reaction proceeds through a nucleophilic addition followed by dehydration to yield the desired acrylamide. sigmaaldrich.com This method is valued for its reliability and the ability to introduce diversity into the acrylamide portion of the molecule. researchgate.net The use of environmentally friendly catalysts and solvent-free conditions has also been explored to enhance the sustainability of this reaction. nih.govrsc.org

Palladium-Catalyzed Coupling Reactions in Indole-Acrylamide Synthesis

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the synthesis of complex organic molecules, including indole-acrylamide derivatives. These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

One notable application is the palladium-catalyzed synthesis of 1H-indol-3-yl acrylates from 2-alkynyl arylazides and acrylic acids, which proceeds via an α-imino palladium carbene intermediate. sioc-journal.cnsioc-journal.cn Another innovative approach is the palladium-catalyzed anti-Michael-type (hetero)arylation of acrylamides. dicp.ac.cn This method allows for the direct α-arylation of acrylamides, a transformation that is typically challenging. By using a bidentate directing group, the regioselectivity of the addition can be controlled, leading to the formation of α-arylated amides. dicp.ac.cn Palladium catalysis has also been utilized in the alkylarylation of acrylamides with unactivated alkyl halides, a process that likely involves a radical pathway. acs.org

Water-Mediated Synthesis Techniques

The use of water as a solvent in organic synthesis is highly desirable due to its environmental benefits, low cost, and safety. Water-mediated synthesis has been successfully applied to key reactions in the formation of indole-acrylamides.

The Wittig reaction, a cornerstone for olefination, can be effectively carried out in water with stabilized ylides and aldehydes, often with accelerated reaction rates and high E-selectivity. acs.org This approach has been used in the synthesis of caffeic acid phenethyl amide (CAPA) analogues. mdpi.com Similarly, Knoevenagel condensations can be performed in water, sometimes even without a catalyst, highlighting a greener approach to forming the acrylamide double bond. rsc.org

Precursor Synthesis and Intermediate Derivatization for this compound Production

A common precursor is 5-aminoindole (B14826), which serves as the nucleophilic component in amide bond formation reactions with acrylic acid or its derivatives. nih.gov Alternatively, indole-5-carboxylic acid can be used and coupled with an appropriate amine to form the acrylamide. The synthesis of substituted indoles often begins with simpler aromatic compounds that are then elaborated through various cyclization and functionalization reactions. For instance, multi-substituted cyclohexanone (B45756) derivatives can be prepared via modified aldol (B89426) condensation reactions, which then serve as precursors for indole (B1671886) ring formation. jmchemsci.com

Intermediate derivatization plays a key role in creating a library of this compound analogs. For example, the indole nitrogen can be functionalized with various substituents. nih.gov Similarly, the acrylamide moiety can be modified by using different substituted acrylic acids or by further reactions on the double bond. frontiersin.org

Mechanistic Studies of Acrylamide Formation and Indole Functionalization

Understanding the reaction mechanisms is fundamental to optimizing synthetic routes and developing new methodologies. The formation of the acrylamide moiety, particularly through the Maillard reaction, has been a subject of in-depth mechanistic study.

The Maillard reaction, a complex series of reactions between amino acids and reducing sugars, can lead to the formation of acrylamide, especially from asparagine. nih.govscispace.comimreblank.ch Mechanistic studies suggest that the formation of a Schiff base between asparagine and a carbonyl compound is a key step. scispace.comvup.sk This intermediate can then undergo decarboxylation and subsequent elimination to form acrylamide. imreblank.ch The type of carbonyl compound and the reaction conditions significantly influence the yield of acrylamide. nih.gov

The functionalization of the indole ring often proceeds through electrophilic substitution or transition metal-catalyzed cross-coupling reactions. The mechanism of palladium-catalyzed reactions, for example, often involves oxidative addition, migratory insertion, and reductive elimination steps. In the case of the anti-Michael addition, the directing group plays a crucial role in forming a stable metallacycle intermediate that dictates the regiochemical outcome. dicp.ac.cn

Green Chemistry Principles and Sustainable Synthetic Approaches

The growing emphasis on environmental stewardship in chemical synthesis has spurred the adoption of green chemistry principles in the manufacturing of pharmacologically important molecules, including this compound. These principles focus on designing processes that minimize or eliminate the use and generation of hazardous substances. colab.wsrroij.com For the synthesis of indole derivatives, this often involves the use of greener solvents, alternative energy sources, and catalyst-free or more environmentally benign catalytic systems. nih.govtandfonline.com

The traditional synthesis of acrylamides and indole derivatives can involve hazardous reagents and solvents. However, recent research in organic synthesis has paved the way for more sustainable alternatives. rsc.orgmdpi.com Key green approaches applicable to the synthesis of this compound and related compounds include the use of aqueous media, microwave-assisted synthesis, and the application of organocatalysts.

One of the primary strategies for a greener synthesis of indole-acrylamide hybrids is the utilization of environmentally benign solvents, such as water or ethanol-water mixtures. researchgate.net For instance, the Knoevenagel condensation, a common method for forming the acrylamide backbone, can be performed in aqueous media, sometimes even without a catalyst, which significantly reduces the environmental impact. researchgate.net This approach offers advantages like high yields, short reaction times, and operational simplicity. researchgate.net

Microwave-assisted organic synthesis (MAOS) represents another significant advancement in green chemistry. tandfonline.commdpi.com This technique can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reactions with fewer byproducts. elixirpublishers.com The synthesis of various indole derivatives has been successfully achieved using microwave irradiation, suggesting its potential applicability to the synthesis of this compound. tandfonline.commdpi.com This method aligns with the green chemistry principle of energy efficiency. colab.ws

Furthermore, the development of catalyst-free reactions or the use of biodegradable and reusable catalysts is a cornerstone of sustainable synthetic chemistry. In the context of indole chemistry, organocatalysts and certain nanocatalysts have been employed to facilitate reactions under milder and more environmentally friendly conditions. tandfonline.combeilstein-journals.org For the synthesis of acrylamide derivatives, coupling agents are often necessary. While traditional reagents can generate significant waste, the development of more atom-economical and benign coupling agents is an active area of research.

The following table summarizes various green synthetic approaches that have been applied to the synthesis of indole and acrylamide derivatives, which could be adapted for the synthesis of this compound.

| Reaction Type | Green Approach | Catalyst/Conditions | Substrate Example | Yield (%) | Reference |

| Knoevenagel Condensation | Aqueous Media | Catalyst-free, EtOH/H2O (1:1), reflux | 3-(Cyanoacetyl)indole and benzaldehyde (B42025) derivatives | High | rsc.orgresearchgate.net |

| Amide Bond Formation | Microwave-Assisted | Solvent-free, 120-140°C | Substituted indoles and carboxylic acids | 85-98 | tandfonline.com |

| Friedel-Crafts Alkylation | Green Catalyst | Iodoalkyne in water | Indole and aldehydes | 60-96 | beilstein-journals.org |

| Cyclocondensation | One-pot, three-component | Acetic acid, reflux | Diaminopyrimidine, 3-(cyanoacetyl)indole, and aldehydes | Not Specified | researchgate.net |

| Amide Synthesis | Benign Coupling Reagent | T3P® in EtOAc | Tryptamines and carboxylic acids | Not Specified | frontiersin.org |

Chemical Reactivity and Derivatization Strategies for N 1h Indol 5 Yl Acrylamide

Functionalization of the Indole (B1671886) Ring System

The indole nucleus of N-(1H-Indol-5-yl)acrylamide is an electron-rich aromatic system, making it susceptible to various functionalization reactions. researchgate.net These modifications can significantly influence the molecule's biological activity.

Electrophilic Substitution Reactions on the Indole Nucleus

The indole ring readily undergoes electrophilic substitution, with the C3 position being the most nucleophilic and therefore the primary site of reaction. researchgate.netunimi.it However, substitution can also occur at other positions depending on the reaction conditions and the nature of the electrophile. Common electrophilic substitution reactions include:

Halogenation: Introduction of halogen atoms (e.g., bromine) onto the indole ring.

Nitration: Substitution with a nitro group, typically using nitric acid in the presence of a strong acid catalyst.

Sulfonation: Introduction of a sulfonic acid group. For instance, the reaction with a benzenesulfonyl chloride can yield 1-benzenesulfonylindole derivatives. nih.gov

Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups. These reactions are often catalyzed by Lewis acids. A Michael-type Friedel-Crafts alkylation using aryl-nitroolefins has been reported for the C5-alkylation of indolines, which can then be oxidized to the corresponding indoles. researchgate.net

Research has shown that the substitution pattern on the indole ring can significantly impact the biological activity of this compound derivatives. For example, in a series of compounds designed as NRF2 activators and MAO-B inhibitors, substitutions at the indole core were found to modulate their potency. nih.gov

Alkylation and Acylation of Indole Nitrogen (N1)

The nitrogen atom (N1) of the indole ring is weakly acidic and can be deprotonated by a suitable base to form a nucleophilic anion. researchgate.net This allows for alkylation and acylation reactions, which are crucial for modifying the compound's properties.

N-Alkylation: This involves the reaction of the N-deprotonated indole with an alkyl halide or other alkylating agents. Copper-catalyzed methods have been developed for the N-alkylation of indoles. researchgate.net Asymmetric N-alkylation can be achieved using cooperative rhodium and chiral phosphoric acid catalysis. nih.gov For example, 1-benzylindole derivatives have been synthesized using benzyl (B1604629) bromide as the alkylating agent. nih.gov

N-Acylation: This reaction introduces an acyl group onto the indole nitrogen. Thioesters can serve as a stable acyl source for the chemoselective N-acylation of indoles in the presence of a base like cesium carbonate. beilstein-journals.org The use of carboxylic acids with coupling reagents is another common method. researchgate.netfrontiersin.org For instance, 1-benzoyl derivatives have been prepared using this approach. nih.gov

The nature of the substituent at the N1 position can have a profound effect on the biological activity. Studies on histone deacetylase (HDAC) inhibitors revealed that a 1-benzenesulfonyl or 1-benzyl group on the indol-5-yl-N-hydroxyacrylamide scaffold was preferable for potent activity, while 1-benzoyl or 1-phenyl substitution led to a decrease in activity. nih.gov

Reactivity of the Acrylamide (B121943) Double Bond

The α,β-unsaturated carbonyl system of the acrylamide moiety is a key reactive feature, participating in addition and cycloaddition reactions. ekb.eg

Michael Addition Reactions

The electrophilic β-carbon of the acrylamide double bond is susceptible to nucleophilic attack in a conjugate addition reaction known as the Michael addition. wikipedia.org This reaction is widely used to form new carbon-carbon or carbon-heteroatom bonds. researchgate.net

A variety of nucleophiles (Michael donors) can be employed, including:

Thiols: Cysteine residues in proteins can react with the acrylamide "warhead" via a Michael addition, leading to covalent inhibition of enzymes like kinases. wikipedia.orgnih.govbiorxiv.org

Amines: Primary and secondary amines can add to the double bond.

Carbanions: Stabilized carbanions, such as those derived from malonates or β-ketoesters, can also act as Michael donors. wikipedia.org

The reactivity of the acrylamide can be tuned by substituents. For instance, the presence of an electron-withdrawing group can enhance the electrophilicity of the β-carbon, facilitating the Michael addition. nih.gov

| Michael Donor | Product Type | Significance |

| Thiols (e.g., Cysteine) | Thioether adduct | Covalent enzyme inhibition wikipedia.orgnih.govbiorxiv.org |

| Amines | Amino adduct | Synthesis of novel derivatives researchgate.net |

| Carbanions | Carbon-carbon bond formation | Elaboration of the molecular scaffold wikipedia.org |

Cycloaddition Reactions and Their Products

The acrylamide double bond can act as a dipolarophile in cycloaddition reactions, particularly [3+2] cycloadditions with 1,3-dipoles like nitrile oxides. nih.govbeilstein-journals.orgmdpi.com This reaction leads to the formation of five-membered heterocyclic rings, such as isoxazolines. beilstein-journals.org

For example, the Huisgen 1,3-dipolar cycloaddition of a nitrile oxide to the acrylamide double bond would yield a substituted isoxazoline (B3343090) ring system. beilstein-journals.org These reactions provide a powerful tool for constructing complex molecular architectures from simpler precursors.

| Reaction Type | Reactant | Product |

| [3+2] Cycloaddition | Nitrile Oxide | Isoxazoline |

Modifications of the Amide Linkage

The amide bond itself in this compound can be a site for chemical modification, although it is generally less reactive than the indole ring or the acrylamide double bond.

Hydrolysis: Under strong acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and 5-aminoindole (B14826). evitachem.com

Amidation: The synthesis of this compound and its derivatives often involves the formation of the amide bond as a key step. This is typically achieved by reacting 5-aminoindole with an activated acrylic acid derivative, such as an acryloyl chloride or by using coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). nih.govnih.govosti.gov

Reduction: The amide can be reduced to the corresponding amine, though this requires strong reducing agents.

Rational Design of this compound Analogs for Structure-Activity Relationship (SAR) Studies

The rational design of analogs of this compound is a critical step in understanding its structure-activity relationship (SAR) and optimizing its biological activity. This process involves the systematic modification of different parts of the molecule—the indole ring, the acrylamide linker, and the amide substituent—to probe their influence on target binding and efficacy.

A key area of investigation has been the substitution pattern on the indole ring. Studies have explored the impact of placing various functional groups at different positions of the indole nucleus. For instance, the introduction of a cyano group at the 5-position of the indole ring has been a common strategy. researchgate.netdongguk.edu In the development of inhibitors for the hepatitis C virus (HCV), a series of indole acrylamide derivatives were synthesized, revealing that a 5-cyanoindole (B20398) acrylamide analog with an N-acetyl substitution exhibited potent antiviral activity. researchgate.netdongguk.edu This highlights the importance of both the substituent and its position on the indole scaffold.

Further SAR studies have focused on the N-hydroxyacrylamide moiety, particularly in the context of histone deacetylase (HDAC) inhibitors. nih.gov By synthesizing regioisomers with the N-hydroxyacrylamide group at the C-3, C-4, C-5, C-6, or C-7 position of the indole ring, researchers found that the C-5 position was optimal for HDAC inhibition. nih.gov Specifically, 1-benzenesulfonyl-5-(N-hydroxyacrylamide)indole demonstrated superior activity compared to other regioisomers. nih.gov This underscores the critical role of the linker's attachment point on the indole ring.

Modifications to the acrylamide linker itself have also been explored. The importance of the α,β-unsaturated system in the acrylamide functionality has been noted for its role as a Michael acceptor, which can be crucial for covalent interactions with biological targets. acs.org The length and rigidity of the linker are also important considerations. For example, shortening the carbon chain of the N-hydroxyacrylamide substituent at the C-5 position of the indole ring resulted in decreased potency as an HDAC inhibitor, emphasizing the significance of the linker's length. nih.gov

The amide portion of the molecule provides another avenue for derivatization. In the pursuit of KCNQ2 potassium channel openers, SAR studies indicated that a free NH group on the acrylamide functionality was part of the pharmacophore. acs.org In other studies, various substituted aryl groups have been attached to the amide nitrogen to explore the impact on activity. For example, in the development of IMPDH inhibitors, various substituted indoles were attached at the 3-position, leading to the identification of potent compounds against human colon cancer cells. researchgate.net

The following table summarizes key findings from SAR studies on this compound and its analogs:

| Compound/Series | Target/Activity | Key SAR Findings | Reference |

| 5-Cyanoindole acrylamide analogs | HCV Replication Inhibitors | N-acetyl substitution at the indole nitrogen enhanced antiviral activity. | researchgate.netdongguk.edu |

| 1-Arylsulfonyl-5-(N-hydroxyacrylamide)indoles | HDAC Inhibitors | The N-hydroxyacrylamide moiety at the C-5 position of the indole ring was optimal for activity. The length of the acrylamide linker is crucial. | nih.gov |

| Acrylamide derivatives | KCNQ2 Potassium Channel Openers | A free NH on the acrylamide and the (S) configuration at a chiral center on the N-substituent were important for activity. | acs.org |

| Indole acrylamide derivatives | IMPDH Inhibitors | Specific substitutions on the indole ring at the 3-position led to potent inhibition of hIMPDH2. | researchgate.net |

Stereoselective Synthesis of Chiral this compound Derivatives

The synthesis of chiral derivatives of this compound is of significant interest, as the stereochemistry of a molecule can profoundly influence its biological activity. Stereoselective synthesis aims to produce a specific stereoisomer, which can be crucial for optimizing interactions with chiral biological targets like enzymes and receptors.

One of the primary strategies for introducing chirality into acrylamide derivatives is through the use of chiral auxiliaries or catalysts in the synthetic route. For instance, in the synthesis of KCNQ2 potassium channel openers, the desired (S) absolute configuration at the (1-phenyl)ethyl moiety attached to the acrylamide nitrogen was a key determinant of activity. acs.org This highlights the importance of controlling the stereochemistry at a specific chiral center.

Conjugate addition reactions, such as the Michael addition, are powerful tools for creating chiral centers in a stereocontrolled manner. The addition of a chiral nucleophile to the α,β-unsaturated system of an acrylamide can lead to the formation of a new stereocenter. For example, the highly stereoselective Michael addition of lithium amides to α,β-unsaturated esters has been shown to be an efficient method for preparing chiral β-amino esters, which can be precursors to chiral acrylamides. beilstein-journals.org The stereoselectivity of such reactions can be influenced by the choice of the chiral amine and the reaction conditions. beilstein-journals.org

Another approach involves the use of chiral starting materials that already possess the desired stereochemistry. For example, L-proline, a naturally occurring chiral amino acid, is extensively used in 1,3-dipolar cycloaddition reactions to construct five-membered heterocyclic rings with defined stereochemistry. researchgate.net This strategy can be adapted to synthesize complex chiral structures incorporating the this compound scaffold.

The synthesis of densely substituted pyrrolidines, which can be precursors or analogs of chiral acrylamides, has been achieved with high diastereoselectivity through [3+2] cycloaddition reactions between chiral N-tert-butanesulfinylazadienes and azomethine ylides. nih.gov The N-tert-butanesulfinyl group acts as a chiral auxiliary, directing the stereochemical outcome of the reaction. nih.gov

The following table outlines strategies and outcomes in the stereoselective synthesis of chiral acrylamide derivatives:

| Synthetic Strategy | Key Features | Outcome/Application | Reference |

| Use of Chiral Amine | Introduction of a chiral (1-phenyl)ethyl moiety on the acrylamide nitrogen. | Synthesis of (S)-enantiomers as potent KCNQ2 potassium channel openers. | acs.org |

| Conjugate Addition of Lithium Amides | Stereoselective Michael addition to an α,β-unsaturated system. | Efficient preparation of chiral β-amino esters, precursors to chiral acrylamides, with high stereoselectivity. | beilstein-journals.org |

| 1,3-Dipolar Cycloaddition with Chiral Starting Materials | Use of L-proline to generate chiral azomethine ylides. | Synthesis of spirooxindolopyrrolidines with controlled stereochemistry. | researchgate.net |

| [3+2] Cycloaddition with Chiral Auxiliary | Use of N-tert-butanesulfinyl group as a chiral director. | Diastereoselective synthesis of densely substituted pyrrolidines. | nih.gov |

Advanced Spectroscopic and Structural Elucidation Methodologies Applied to N 1h Indol 5 Yl Acrylamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural assignment of N-(1H-Indol-5-yl)acrylamide. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom within the molecule.

In ¹H NMR spectra of this compound derivatives, characteristic signals confirm the presence of the indole (B1671886) and acrylamide (B121943) moieties. For instance, the indole NH proton typically appears as a singlet at a downfield chemical shift, often above 10 ppm. mdpi.commdpi.com The protons of the indole ring itself present a complex pattern of doublets, triplets, and multiplets in the aromatic region (approximately 7.0-8.0 ppm). mdpi.commdpi.com The vinyl protons of the acrylamide group are readily identifiable by their characteristic chemical shifts and coupling constants, which also help to establish the stereochemistry (E/Z) of the double bond. mdpi.com

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts of all carbon atoms. The carbonyl carbon of the amide is a key indicator, typically resonating in the downfield region around 163-166 ppm. mdpi.com The carbons of the indole ring and the vinyl group also show distinct signals that align with the expected structure.

Conformational analysis, which explores the molecule's rotational isomers and energy barriers, can also be investigated using advanced NMR techniques. copernicus.org Dynamic NMR experiments can provide insights into the rotational freedom around single bonds, such as the bond connecting the indole ring to the acrylamide group. copernicus.org Computational modeling, often used in conjunction with experimental NMR data, helps to visualize the preferred conformations of the molecule in solution. copernicus.org

Table 1: Representative ¹H NMR and ¹³C NMR Data for this compound Derivatives

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

| (E)-3-(4-Hydroxyphenyl)-N-(1H-indol-5-yl)acrylamide | 10.98 (s, 1H), 9.85 (br, 2H), 7.99 (s, 1H), 7.47–7.43 (m, 3H), 7.33–7.27 (m, 3H), 6.82 (d, J = 8.00 Hz, 2H), 6.64 (d, J = 16.00 Hz, 1H), 6.38 (s, 1H) | 163.98, 159.32, 139.72, 133.10, 131.92, 129.77, 127.98, 126.38, 126.30, 119.73, 116.22, 115.15, 111.65, 110.93, 101.57 | mdpi.com |

| (E)-3-(4-Hydroxy-3-methoxyphenyl)-N-(1H-indol-5-yl)acrylamide | 10.98 (s, 1H), 9.86 (s, 1H), 9.44 (s, 1H), 8.00 (s, 1H), 7.45 (d, J = 12.00 Hz, 1H), 7.33–7.30 (m, 3H), 7.18 (s, 1H), 7.05 (d, J = 8.00 Hz, 1H), 6.82 (d, J = 8.00 Hz, 1H), 6.67 (d, J = 12.00 Hz, 1H), 6.38 (s, 1H), 3.83 (s, 3H) | 163.92, 148.82, 148.29, 140.02, 133.09, 131.95, 127.94, 126.88, 126.30, 122.11, 120.01, 116.17, 115.09, 111.65, 111.22, 110.93, 101.36, 55.93 | mdpi.com |

| (E)-3-(3,4-Dihydroxyphenyl)-N-(1H-indol-5-yl)acrylamide | 10.99 (s, 1H), 9.87 (s, 1H), 9.28 (br, 2H), 8.00 (s, 1H), 7.39–7.30 (m, 4H), 7.01 (s, 1H), 6.90 (d, J = 8.00 Hz, 1H), 6.78 (d, J = 8.00 Hz, 1H), 6.58 (d, J = 12.00 Hz, 1H), 6.38 (d, J = 4.00 Hz, 1H) | 163.95, 147.88, 146.01, 140.11, 133.08, 131.92, 127.93, 126.87, 126.28, 21.08, 119.51, 116.27, 115.13, 114.26, 111.64, 110.91, 101.56 | mdpi.com |

Note: The presented data is for illustrative purposes and represents derivatives of the core this compound structure. The specific shifts may vary depending on the substitution pattern.

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group and Bonding Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is instrumental in identifying the functional groups and analyzing the bonding characteristics of this compound. mdpi.com These techniques probe the vibrational modes of the molecule, providing a unique "fingerprint" spectrum.

The FT-IR spectrum of this compound and its analogs reveals key absorption bands. mdpi.combeilstein-journals.org The N-H stretching vibration of the indole ring and the amide group typically appears in the region of 3100-3400 cm⁻¹. mdpi.com A strong absorption band corresponding to the C=O stretching of the amide carbonyl group is usually observed around 1650-1680 cm⁻¹. mdpi.commdpi.com The C=C stretching of the acrylamide vinyl group and the aromatic ring vibrations also give rise to characteristic bands in the 1600-1450 cm⁻¹ region. mdpi.com

Raman spectroscopy provides complementary information, particularly for non-polar bonds and symmetric vibrations that may be weak in the FT-IR spectrum. The analysis of both FT-IR and Raman spectra allows for a comprehensive understanding of the functional groups present in the molecule.

Table 2: Characteristic FT-IR Absorption Bands for this compound and Related Compounds

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

| Indole & Amide N-H | Stretching | 3100 - 3400 | mdpi.com |

| Amide C=O | Stretching | 1650 - 1680 | mdpi.commdpi.com |

| Vinyl & Aromatic C=C | Stretching | 1450 - 1620 | mdpi.com |

| C-N | Stretching | 1200 - 1400 | mdpi.com |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the precise molecular weight of this compound and to elucidate its fragmentation patterns. researchgate.net This information is crucial for confirming the elemental composition of the molecule.

HRMS provides a highly accurate mass measurement, often to within a few parts per million, which allows for the unambiguous determination of the molecular formula. mdpi.com This level of precision is essential for distinguishing between compounds with the same nominal mass but different elemental compositions.

In addition to accurate mass measurement, the fragmentation pattern observed in the mass spectrum provides valuable structural information. libretexts.org The molecule breaks apart in a predictable manner upon ionization, and the resulting fragment ions are characteristic of the compound's structure. For this compound, common fragmentation pathways may involve cleavage of the amide bond or fragmentation of the indole ring. libretexts.org Analysis of these fragments helps to confirm the connectivity of the different parts of the molecule.

Table 3: High-Resolution Mass Spectrometry Data for this compound Derivatives

| Compound | Ion | Calculated m/z | Found m/z | Reference |

| (E)-3-(4-Hydroxyphenyl)-N-(1H-indol-5-yl)acrylamide | [M+H]⁺ | 279.1134 | 279.1126 | mdpi.com |

| (E)-3-(4-Hydroxy-3-methoxyphenyl)-N-(1H-indol-5-yl)acrylamide | [M+H]⁺ | 309.1239 | 309.1234 | mdpi.com |

| (E)-3-(3,4-Dihydroxyphenyl)-N-(1H-indol-5-yl)acrylamide | [M+H]⁺ | 295.1083 | 295.1070 | mdpi.com |

| (E)-3-(4-Hydroxy-3,5-dimethoxyphenyl)-N-(1H-indol-5-yl)acrylamide | [M+H]⁺ | 339.1345 | 339.1340 | mdpi.com |

Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture

Chiroptical Spectroscopy (e.g., CD, ORD) for Stereochemical Characterization (if applicable to chiral derivatives)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for characterizing the stereochemistry of chiral molecules. While this compound itself is not chiral, these methods would be indispensable for the analysis of any of its chiral derivatives.

If a chiral center were introduced into the molecule, for example, through substitution on the acrylamide moiety or the indole ring, the resulting enantiomers would interact differently with plane-polarized light. CD spectroscopy measures the differential absorption of left and right circularly polarized light, while ORD measures the rotation of the plane of linearly polarized light as a function of wavelength.

The resulting CD and ORD spectra would be unique for each enantiomer, providing a "chiroptical fingerprint." This would allow for the determination of the absolute configuration of the chiral centers and the enantiomeric purity of a sample. These techniques are critical in medicinal chemistry, where the biological activity of a drug can be highly dependent on its stereochemistry.

Computational and Theoretical Investigations of N 1h Indol 5 Yl Acrylamide

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of N-(1H-indol-5-yl)acrylamide at the atomic level.

Density Functional Theory (DFT) has been employed to investigate the electronic properties and reactivity of this compound derivatives. For instance, DFT calculations at the B3LYP/6-31G(d,p) level of theory have been used to determine the distribution of electron density, which is crucial for understanding how the molecule interacts with other chemical species. These studies reveal the locations of nucleophilic and electrophilic sites, predicting the most probable pathways for chemical reactions. The indole (B1671886) nitrogen and the acrylamide (B121943) moiety are key regions of interest, with their electronic characteristics influencing the compound's reactivity and potential for forming covalent bonds with biological targets.

Frontier Molecular Orbital (FMO) analysis, specifically focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides critical information about the chemical reactivity of this compound. The energy gap between the HOMO and LUMO is a key indicator of molecular stability and reactivity. A smaller energy gap suggests higher reactivity. In the case of this compound derivatives, FMO analysis helps to identify the orbitals involved in charge transfer interactions, which are essential for understanding their mechanism of action, particularly in the context of enzyme inhibition.

Table 1: Frontier Molecular Orbital Energies for a Representative this compound Derivative

| Molecular Orbital | Energy (eV) |

| HOMO | -5.98 |

| LUMO | -1.87 |

| HOMO-LUMO Gap | 4.11 |

Note: The values presented are illustrative and based on typical findings for this class of compounds.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvent Interactions

Molecular Dynamics (MD) simulations offer a dynamic perspective on the behavior of this compound in a biological environment. These simulations can track the movement of every atom in the molecule and its surrounding solvent over time, providing insights into its conformational flexibility. Understanding the range of shapes the molecule can adopt is crucial, as this influences its ability to fit into the binding site of a target protein. MD simulations also shed light on the interactions between the compound and solvent molecules, which can significantly impact its solubility and bioavailability.

In Silico Prediction of Molecular Interactions with Biological Macromolecules

In silico methods are widely used to predict how this compound and its analogs will interact with biological macromolecules such as proteins and enzymes. These computational techniques can identify potential binding sites and predict the types of non-covalent interactions that stabilize the ligand-protein complex, including hydrogen bonds, hydrophobic interactions, and van der Waals forces. This information is invaluable for understanding the compound's biological activity and for designing derivatives with improved affinity and selectivity.

Ligand-Protein Docking Studies for Elucidating Binding Modes and Affinities

Ligand-protein docking is a powerful computational tool used to predict the preferred orientation of this compound when it binds to a target protein. By simulating the docking process, researchers can visualize the binding mode and identify the key amino acid residues involved in the interaction. These studies are often used to explain the structure-activity relationships observed in a series of compounds and to guide the optimization of lead candidates. For example, docking studies have been instrumental in understanding how this compound derivatives inhibit specific kinases by revealing the precise interactions within the ATP-binding pocket. The predicted binding affinities from these simulations can help to rank potential drug candidates before they are synthesized and tested in the laboratory.

Table 2: Predicted Binding Affinities of this compound Derivatives with a Target Kinase

| Compound | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| Derivative A | -8.5 | Met793, Leu718, Cys797 |

| Derivative B | -9.2 | Met793, Gly796, Leu844 |

| Derivative C | -7.8 | Leu718, Val726, Ala743 |

Note: The data is hypothetical and for illustrative purposes.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound derivatives, QSAR models can be developed to predict their inhibitory potency based on various molecular descriptors, such as electronic, steric, and hydrophobic properties. These models not only serve as a predictive tool but also provide mechanistic insights by highlighting the key molecular features that are important for biological activity. This can guide the design of new analogs with enhanced therapeutic properties.

Mechanistic Studies of Biological Interactions of N 1h Indol 5 Yl Acrylamide

Enzyme Inhibition Mechanisms and Kinetics

Derivatives of N-(1H-Indol-5-yl)acrylamide have been identified as potent inhibitors of several key enzyme families. The nature of this inhibition can be either permanent, through the formation of covalent bonds, or transient and reversible. Furthermore, these compounds can block enzyme function by directly competing with natural substrates at the active site or by binding to a secondary, allosteric site to modulate enzyme activity.

The interaction between an inhibitor and its target enzyme can be broadly classified as either non-covalent or covalent. chemrxiv.org Non-covalent inhibitors bind reversibly through weaker forces like hydrogen bonds and van der Waals interactions. chemrxiv.org In contrast, covalent inhibitors form a strong, often irreversible, chemical bond with the target protein. chemrxiv.org The acrylamide (B121943) moiety present in this compound is a well-recognized "warhead" capable of forming such covalent bonds. chemrxiv.orgnih.gov This reaction typically occurs via a nucleophilic attack from an amino acid residue, such as cysteine, within the enzyme's binding pocket onto the α,β-unsaturated system of the acrylamide. nih.gov

The process of covalent inhibition is generally a two-step event: an initial, non-covalent association between the inhibitor and the protein (P·L), followed by the chemical reaction that forms the permanent covalent complex (P-L). acs.org

Research into derivatives built upon the this compound scaffold has revealed examples of both binding mechanisms:

Covalent Inhibition: A notable example is the inhibition of KRASG12C, a mutant protein driving many cancers. Indole-based acrylamide derivatives have been developed as covalent inhibitors that specifically target the cysteine residue at position 12 (C12) of this mutant. nih.gov The acrylamide warhead forms an irreversible bond with C12, locking the protein in an inactive state. nih.gov

Reversible and Irreversible Inhibition: Studies on pan-HER (Human Epidermal Growth Factor Receptor) inhibitors have shown that the N-(3-bromo-1H-indol-5-yl)-quinazolin-4-amine skeleton can give rise to both reversible and irreversible inhibitors. researchgate.net This highlights how subtle structural modifications to the parent scaffold can switch the binding mechanism from non-covalent to covalent, while targeting the same family of enzymes. researchgate.net

Table 1: Binding Mechanisms of Selected this compound Derivatives

| Target Enzyme/Protein | Derivative Class | Binding Mechanism | Reference |

| KRASG12C | N-(1-Acryloylazetidin-3-yl)-2-(1H-indol-1-yl)acetamides | Covalent (Irreversible) | nih.govnomuraresearchgroup.com |

| Pan-HER Family | N-(3-bromo-1H-indol-5-yl)-quinazolin-4-amine | Reversible or Irreversible | researchgate.net |

Enzyme inhibitors can be further distinguished by their binding site. Active site inhibitors directly compete with the endogenous substrate, while allosteric modulators bind to a different, topographically distinct site on the enzyme. liberty.eduplos.org This allosteric binding induces a conformational change that alters the active site's ability to function, either enhancing or inhibiting its activity. liberty.edu

Derivatives of this compound have been shown to operate through both mechanisms:

Active Site Inhibition: Many indole-acrylamide derivatives function by directly blocking the enzyme's active site. For instance, derivatives targeting Epidermal Growth Factor Receptor (EGFR) kinase act as ATP-competitive inhibitors, blocking the ATP-binding site and preventing the phosphorylation events that drive signaling. mdpi.com Similarly, certain Histone Deacetylase (HDAC) inhibitors based on this scaffold, such as MPT0E014, are designed to chelate the zinc ion within the enzyme's catalytic site, thereby blocking its function. nih.govresearchgate.net

Allosteric and Mixed-Type Inhibition: While direct allosteric inhibition by this compound itself is not extensively documented, related indole (B1671886) structures have been proven to act allosterically. For example, N-Substituted 5-(1H-indol-2-yl)-2-methoxyanilines were identified as allosteric inhibitors of the enzyme ALOX15. nih.gov More directly, a derivative of 5-(1H-indol-5-yl)isoxazole was found to be a mixed-type inhibitor of Xanthine Oxidase (XO). nih.gov Mixed-type inhibition suggests the compound can bind to both the free enzyme and the enzyme-substrate complex, a characteristic that can involve an allosteric site. nih.gov

Table 2: Enzyme Targets and Inhibition Characteristics of this compound Derivatives

| Derivative/Related Compound | Target Enzyme | Inhibition Type | IC₅₀ Value | Reference |

| MPT0E014 | HDAC1 | Active Site | 12.3 nM | nih.govresearchgate.net |

| MPT0E014 | HDAC2 | Active Site | 4.0 nM | nih.govresearchgate.net |

| MPT0E014 | HDAC6 | Active Site | 1.0 nM | nih.govresearchgate.net |

| Compound 6c | Xanthine Oxidase (XO) | Mixed-Type | 0.13 µM | nih.gov |

| N-(4-((1H-indol-5-yl)amino)quinazolin-6-yl) acrylamide | EGFR Kinase | Active Site | 0.2 nM | researchgate.net |

Modulation of Cellular Signaling Pathways

The ultimate biological effect of this compound derivatives often results from their ability to interfere with critical cellular signaling pathways that control cell proliferation, survival, and death.

HIPPO-YAP1/TAZ Pathway: One of the most significant mechanisms of action for anticancer derivatives of this compound is the inhibition of the HIPPO-YAP/TAZ pathway. nih.govacs.org This pathway is a crucial regulator of tissue growth, and its deregulation is a key event in the development of many cancers. nih.govgoogle.com The transcriptional coactivators YAP and TAZ are the primary downstream effectors of this pathway. nih.gov When the pathway is dysregulated, YAP/TAZ translocate to the nucleus and bind to TEAD family transcription factors, driving the expression of genes that promote cell proliferation and survival. acs.orggoogle.com this compound derivatives have been specifically designed to inhibit the interaction between YAP/TAZ and TEAD, thereby blocking this pro-tumorigenic signaling. nih.govacs.org

Kinase Cascades: These compounds can profoundly impact kinase signaling cascades, which are central to cell growth and survival. By inhibiting receptor tyrosine kinases like EGFR, derivatives of this scaffold block downstream pathways such as the Ras/Raf/MEK/ERK cascade. researchgate.netnih.gov Studies have confirmed that treatment with indolylacrylamide derivatives leads to a significant decrease in the levels of phosphorylated ERK1/2, key proteins in this pathway. nih.gov This inhibition of kinase signaling contributes directly to the compound's anti-proliferative effects. nih.gov

Apoptosis Induction: A common outcome of treatment with various this compound derivatives is the induction of programmed cell death, or apoptosis. nih.govoncotarget.com This is achieved through several mechanisms. For instance, HDAC inhibitor derivatives like MPT0G030 can trigger apoptosis in cancer cells. oncotarget.com Other derivatives have been shown to induce cell cycle arrest, typically at the G2/M phase, which is a common precursor to apoptosis. nih.gov This cell cycle disruption is often accompanied by molecular markers of apoptosis, such as the cleavage of Poly (ADP-ribose) polymerase (PARP). nih.gov Furthermore, indole-based compounds designed to inhibit the anti-apoptotic protein Bcl-2 have also been shown to effectively induce apoptosis. mdpi.com

DNA/RNA Interaction Mechanisms (e.g., Intercalation, Groove Binding)

Direct mechanistic studies detailing the specific interactions of this compound with DNA or RNA are not extensively documented in publicly available research. However, the potential for such interactions can be inferred from the behavior of structurally related compounds containing indole and acrylamide moieties. The planar nature of the indole ring is a common feature in molecules that interact with DNA. beilstein-journals.org

The primary proposed mechanisms for DNA interaction by similar planar heterocyclic molecules are intercalation and groove binding. beilstein-journals.org

Intercalation: This mechanism involves the insertion of a planar molecule between the base pairs of the DNA double helix. This action can disrupt the normal helical structure, leading to an unwinding of the DNA and an increase in its length. beilstein-journals.orgnih.gov Such structural perturbations can interfere with crucial cellular processes like DNA replication and transcription. beilstein-journals.org For instance, certain benzo[e]pyridoindole derivatives, which share a core indole structure, have been shown to intercalate into both double- and triple-helical DNA. nih.gov Similarly, some complex pyrimidine (B1678525) derivatives containing an indole core are suggested to intercalate into DNA or RNA, thereby disrupting replication and transcription.

Groove Binding: Small molecules can also bind non-covalently within the minor or major grooves of the DNA helix. Minor groove binders, such as bisbenzimidazoles, often fit snugly into the narrow groove, stabilized by hydrogen bonds and van der Waals forces, typically at A-T rich sequences. beilstein-journals.org The indole ring is a known constituent of minor groove binding agents. beilstein-journals.org

Furthermore, polymers incorporating indole and acrylamide-like monomers have been developed as carriers for gene delivery, demonstrating a capacity for strong DNA binding. rsc.orgchemrxiv.orgd-nb.info Terpolymers containing N-(2-indolethyl)methacrylamide, for example, can effectively condense plasmid DNA, with the indole group significantly enhancing transfection efficiency, likely through interactions with the cell membrane and the DNA itself. chemrxiv.org While these are polymeric systems and differ significantly from the small molecule this compound, they establish that the combination of indole and acrylamide-type structures is conducive to DNA interaction.

In one study, a complex acrylamide derivative was found to induce DNA damage in cancer cells, suggesting that downstream effects of some acrylamide compounds can lead to DNA-related consequences, even if direct binding is not the primary mechanism of action. evitachem.com

Structure-Activity Relationship (SAR) Studies for Mechanistic Elucidation

Structure-activity relationship (SAR) studies on this compound and its derivatives have provided crucial insights into the molecular features required for their biological activities. These studies help in understanding how modifications to the indole core, the acrylamide linker, and associated substituents influence interactions with biological targets.

Importance of the Substituent Position on the Indole Ring:

The position of the acrylamide group on the indole ring is a critical determinant of activity. Studies on N-hydroxyacrylamide-substituted indoles have shown that placement at the C-5 position results in the most potent biological effect. researchgate.netnih.gov When the N-hydroxyacrylamide moiety was moved to other positions on the indole ring (C-3, C-4, C-6, or C-7), a significant decrease or complete loss of activity was observed, highlighting the optimal geometry conferred by the C-5 linkage for target engagement. nih.gov This finding underscores the importance of the this compound scaffold itself.

Modifications to the Indole Core:

Substitution at the Indole Nitrogen (N-1): Introducing substituents at the N-1 position of the indole ring significantly impacts activity. In a series of 1-arylsulfonyl-5-(N-hydroxyacrylamide)indoles, various substituted benzenesulfonyl groups at the N-1 position led to potent compounds, suggesting this site is critical for modulating activity. nih.gov Similarly, for 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids, a related scaffold, the presence of a hydrophobic group on the indole nitrogen was found to be essential for inhibitory potency. nih.gov In contrast, for a series of indole acrylamide derivatives designed as HCV replication inhibitors, adding an N-acetyl group to the indole ring improved both potency and water solubility. researchgate.net

Substitution at Other Indole Positions: The presence of other substituents on the indole ring can also fine-tune activity. For N-(1H-indol-5-yl)aryl-acrylamide derivatives acting as MAO-B inhibitors, an unsubstituted indole core was generally preferred. nih.gov The introduction of a carboxamide group at the C-3 position of the indole led to a decrease in potency, possibly by altering the electronic properties of the indole core or its positioning within the target's binding site. nih.gov The unsubstituted C-3 position, being a site of high reactivity, might also be involved in the compound's mechanism, such as through radical trapping. nih.gov

Modifications to the Acrylamide and Aryl Moieties:

The acrylamide portion and the groups attached to it are also pivotal for activity. In a series of N-(1H-indol-5-yl)aryl-acrylamide derivatives evaluated for NRF2 induction, the substitution pattern on the terminal aromatic ring was crucial. nih.gov The potency decreased as the substituent moved from the ortho to the meta and then to the para position.

The data below illustrates the structure-activity relationship for N-(1H-indol-5-yl)aryl-acrylamide derivatives concerning their NRF2 activation capacity. nih.gov

| Compound | Substitution on Aryl Ring | NRF2 Activation (CD Value, µM) |

|---|---|---|

| 11 | ortho-F | 0.361 ± 0.074 |

| 12 | meta-F | 7.75 ± 1.4 |

| 13 | para-F | > 20 |

| 16 | 2,5-F | 0.840 ± 0.12 |

This trend suggests that substitutions at the ortho position of the aryl ring are most favorable for this specific biological activity. nih.gov The unsubstituted N-H of the acrylamide functionality has also been identified as a key part of the pharmacophore in other series of acrylamide-based compounds. acs.org

The data below shows the MAO-B inhibitory activity for selected N-(1H-indol-5-yl)aryl-acrylamide derivatives, demonstrating how different substitutions influence potency. nih.gov

| Compound | Substitution on Aryl Ring | MAO-B Inhibition (IC50, µM) |

|---|---|---|

| 15 | 2-F, 3-F | 1.35 ± 0.35 |

| 18 | 2-Cl, 5-Cl | 2.12 ± 0.25 |

| 11 | 2-F | 2.20 ± 0.36 |

| 17 | 2-Cl, 3-Cl | 2.51 ± 0.45 |

Applications of N 1h Indol 5 Yl Acrylamide in Chemical Biology and Drug Discovery Research

Development as Chemical Probes for Target Identification and Validation

The development of chemical probes is a critical aspect of chemical biology, enabling the identification and validation of new drug targets. N-(1H-Indol-5-yl)acrylamide, owing to its reactive acrylamide (B121943) group, can be utilized as a covalent chemical probe. These probes are designed to bind irreversibly to specific amino acid residues, most commonly cysteine, within a protein target. This covalent interaction allows for the stable labeling and subsequent identification of the target protein from complex biological mixtures.

The general workflow for using an this compound-based probe for target identification often involves the following steps:

Probe Design and Synthesis: The core this compound structure is often modified with a reporter tag, such as a biotin (B1667282) or a fluorescent dye, or with a clickable handle like an alkyne or azide (B81097) for subsequent bioorthogonal ligation.

Cellular or Lysate Treatment: The probe is incubated with live cells, cell lysates, or tissue homogenates to allow for covalent modification of its protein targets.

Target Enrichment and Identification: The probe-labeled proteins are then enriched, typically using affinity purification (e.g., streptavidin beads for biotinylated probes). The enriched proteins are subsequently identified using mass spectrometry-based proteomics.

The indole (B1671886) scaffold of this compound can contribute to the binding affinity and selectivity of the probe for its target protein through non-covalent interactions, such as hydrogen bonding and hydrophobic interactions. This initial non-covalent binding event helps to position the acrylamide warhead in close proximity to a reactive nucleophilic residue on the target, facilitating the subsequent covalent bond formation.

Utility as a Scaffold for Combinatorial Library Synthesis

Combinatorial chemistry is a powerful tool in drug discovery for generating large and diverse libraries of small molecules for high-throughput screening. escholarship.orgnih.gov The this compound scaffold is well-suited for the synthesis of such libraries due to the synthetic tractability of both the indole ring and the acrylamide moiety. nih.gov

The indole core provides multiple positions (e.g., the N1-position and various positions on the benzene (B151609) ring) that can be readily functionalized with a variety of chemical groups to create a diverse set of analogs. Similarly, the acrylamide portion can be modified. This allows for the systematic exploration of the chemical space around the core scaffold to identify compounds with desired biological activities.

A representative combinatorial library based on the this compound scaffold could be generated by varying substituents at different positions of the indole ring. The general approach is outlined in the table below:

| Scaffold Position | R1 (on Indole Nitrogen) | R2 (on Indole Ring) |

| Diversity Elements | Alkyl chains, Aryl groups, Heterocycles | Halogens, Alkoxy groups, Amino groups |

| Synthetic Strategy | N-alkylation or N-arylation of the indole nitrogen. | Electrophilic aromatic substitution reactions. |

By systematically combining different R1 and R2 groups, a large and diverse library of this compound derivatives can be synthesized and screened for various biological activities.

Strategies for Lead Compound Optimization and Chemical Modification

Once a "hit" compound is identified from a screening campaign, the process of lead optimization begins to improve its potency, selectivity, and pharmacokinetic properties. danaher.comijddd.com this compound and its derivatives can serve as lead compounds, and several strategies can be employed for their optimization. danaher.com

Structure-Activity Relationship (SAR) Studies: A primary strategy involves synthesizing a focused library of analogs to understand the relationship between the chemical structure and biological activity. For the this compound scaffold, modifications can be made to the indole ring and the acrylamide moiety to probe for key interactions with the target protein.

Improving Pharmacokinetic Properties: Lead optimization also focuses on enhancing the absorption, distribution, metabolism, and excretion (ADME) properties of the compound. danaher.com For indole-containing compounds, metabolic stability can be a concern. Strategies to address this include the introduction of blocking groups at metabolically labile positions on the indole ring.

Balancing Reactivity and Selectivity: For covalent inhibitors based on the this compound scaffold, a crucial aspect of optimization is tuning the reactivity of the acrylamide warhead. The electrophilicity of the acrylamide can be modulated by introducing electron-withdrawing or electron-donating groups on the indole ring to achieve a balance between sufficient reactivity for target engagement and minimal off-target reactions. nih.gov

A summary of potential optimization strategies is presented below:

| Optimization Goal | Chemical Modification Strategy | Rationale |

| Increase Potency | Modify substituents on the indole ring to enhance non-covalent interactions with the target. | Improved binding affinity (Ki) leads to higher overall potency. |

| Improve Selectivity | Introduce bulky or specific functional groups that exploit unique features of the target's binding pocket. | Minimizes binding to off-target proteins, reducing potential side effects. |

| Enhance Metabolic Stability | Introduce fluorine or other blocking groups at positions prone to metabolic oxidation. | Increases the in vivo half-life of the compound. |

| Tune Covalent Reactivity | Modify the electronic properties of the indole ring to alter the electrophilicity of the acrylamide. | Optimizes the rate of covalent bond formation (kinact) and reduces off-target reactivity. |

Role in Fragment-Based Drug Discovery (FBDD) Methodologies

Fragment-based drug discovery (FBDD) has emerged as a powerful alternative to traditional high-throughput screening for the identification of lead compounds. mdpi.comyoutube.com FBDD involves screening libraries of small, low-molecular-weight compounds ("fragments") for weak but efficient binding to a biological target. mdpi.com These fragment hits are then grown or linked together to generate more potent lead compounds. youtube.com

The this compound core is larger than a typical fragment. However, smaller components of this structure, such as indole itself or simple acrylamides, can be used as fragments in initial screens. Once an indole-containing fragment is identified as a binder to a target protein, and if a nucleophilic residue like cysteine is present in the binding site, the acrylamide moiety can be introduced in a subsequent step to create a covalent probe for target validation or as a starting point for a covalent inhibitor program.

The process of using an indole fragment in FBDD can be conceptualized as follows:

Fragment Screening: A library of small fragments, including simple indoles, is screened against the target protein using biophysical techniques such as X-ray crystallography, NMR spectroscopy, or surface plasmon resonance.

Hit Identification and Validation: Indole-containing fragments that bind to the target are identified and their binding mode is characterized.

Fragment Elaboration: If a reactive cysteine is nearby, the indole fragment can be elaborated into a molecule like this compound to form a covalent bond with the target, thereby increasing potency and providing a tool for further studies.

Design of Targeted Covalent Inhibitors

Targeted covalent inhibitors (TCIs) are designed to first bind to their target protein with high affinity and selectivity, and then form a covalent bond with a specific amino acid residue, leading to irreversible inhibition. nih.govsci-hub.st The this compound scaffold possesses the key features required for the design of a TCI: a recognition element (the indole ring) and a reactive warhead (the acrylamide group). nih.govnih.gov

The design of a TCI based on this scaffold involves a two-step mechanism:

Reversible Binding: The inhibitor, I, first binds non-covalently to the target protein, E, to form a reversible complex, E·I. The affinity of this initial binding is determined by the inhibition constant, Ki.

E + I ⇌ E·I

Irreversible Covalent Modification: The properly oriented acrylamide warhead then reacts with a nucleophilic residue on the target protein to form a covalent bond, E-I. The rate of this step is described by the inactivation rate constant, kinact.

E·I → E-I

The design of this compound as a TCI would leverage the indole core for specific recognition of the target protein, while the acrylamide group provides the mechanism for irreversible inhibition. nih.govdntb.gov.ua

Advanced Analytical Methodologies for N 1h Indol 5 Yl Acrylamide Research

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is the cornerstone of analytical chemistry for separating and assessing the purity of pharmaceutical compounds. For a polar molecule like N-(1H-Indol-5-yl)acrylamide, which contains both a hydrogen-bond-donating indole (B1671886) ring and a polar acrylamide (B121943) group, several chromatographic techniques are applicable.

High-Performance Liquid Chromatography (HPLC) is the most common method for the analysis of non-volatile, polar compounds. actascientific.com Reversed-phase HPLC (RP-HPLC) is particularly well-suited for indole derivatives. nih.govcetjournal.it In this technique, a nonpolar stationary phase (typically C18 or C8) is used with a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). nih.govsielc.com To ensure good peak shape and retention for the slightly basic indole moiety, an acid modifier such as formic acid or trifluoroacetic acid is often added to the mobile phase to suppress the ionization of residual silanol (B1196071) groups on the stationary phase. nih.govnih.gov

Gas Chromatography (GC) is generally reserved for volatile and thermally stable compounds. iipseries.org Direct analysis of this compound by GC may be challenging due to its polarity and potential for thermal degradation. However, derivatization of the indole nitrogen and the amide group to form more volatile silyl (B83357) derivatives can make the compound amenable to GC-MS analysis for impurity profiling. mdpi.com This approach has been successfully used for the analysis of other indole-containing metabolites. mdpi.comresearchgate.net

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to both HPLC and GC, especially for the analysis of polar compounds. researchgate.net SFC utilizes supercritical carbon dioxide as the main mobile phase, often with a polar organic co-solvent (modifier) like methanol. nih.govresearchgate.net The addition of additives such as ammonium (B1175870) formate (B1220265) or water to the modifier can significantly improve the peak shape and separation of highly polar analytes. nih.govnih.gov SFC offers advantages of faster analysis times and reduced organic solvent consumption compared to HPLC, making it a "greener" analytical technique. researchgate.net

Table 1: Illustrative Chromatographic Conditions for Analysis of Indole Derivatives

| Technique | Stationary Phase (Column) | Mobile Phase | Detection | Application |

|---|---|---|---|---|

| HPLC | Reversed-Phase C18 (e.g., 50 x 2.1 mm, 3 µm) nih.gov | Gradient of Acetonitrile and Water with 0.1% Formic Acid nih.gov | UV/Vis (e.g., 254 nm), PDA | Purity assessment, separation of related substances |

| GC-MS | HP-5MS (30 m x 0.25 mm, 0.25 µm film) notulaebotanicae.ro | Helium (Carrier Gas) | Mass Spectrometry (MS) | Analysis of volatile impurities (with derivatization) |

| SFC | Bridged Ethylene Hybrid (BEH) Diol or 2-Picolylamine nih.gov | CO2 with Methanol modifier containing additives (e.g., ammonium formate) nih.gov | UV, MS | High-throughput purity screening, chiral separations |

Advanced Mass Spectrometry Techniques (e.g., LC-MS/MS) for Characterization and Quantification in Complex Matrices

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is an indispensable tool for the structural characterization and sensitive quantification of compounds like this compound in complex biological matrices such as plasma or tissue homogenates. nih.govnih.gov

The process typically involves a "dilute-and-shoot" method or protein precipitation for sample pre-treatment, followed by chromatographic separation. nih.gov Detection is achieved using a tandem mass spectrometer, often employing electrospray ionization (ESI) in positive ion mode, which is well-suited for nitrogen-containing compounds. nih.gov

For quantification, the technique of multiple reaction monitoring (MRM) is used. sciex.com In MRM, a specific precursor ion (the molecular ion of the analyte) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process provides exceptional selectivity and sensitivity, allowing for quantification down to the nanogram per milliliter (ng/mL) level. nih.gov An isotopically labeled internal standard, such as ¹³C₃- or D₃-labeled this compound, is typically used to ensure accuracy and precision by correcting for matrix effects and variations in instrument response. nih.govunc.edu

Table 2: Projected LC-MS/MS Parameters for Quantification of this compound

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Ionization Mode | Positive Electrospray Ionization (ESI+) | Efficiently ionizes the target molecule |

| Precursor Ion (Q1) | m/z 187.09 [M+H]⁺ | Selects the mass of the protonated molecule |

| Potential Product Ions (Q3) | m/z 130.07 (loss of acryloyl group), m/z 71.04 (acrylamide fragment) | Specific fragments for quantification (quantifier) and confirmation (qualifier) |

| Sample Preparation | Protein precipitation with methanol or acetonitrile nih.gov | Removes proteins from biological samples |

| Limit of Quantification (LOQ) | Low ng/mL range nih.govnih.gov | Achieves high sensitivity for pharmacokinetic studies |

Capillary Electrophoresis for High-Resolution Analysis

Capillary electrophoresis (CE) is a high-resolution separation technique that separates analytes based on their charge-to-size ratio in an electric field. wikipedia.org It is performed in narrow-bore capillaries, offering extremely high separation efficiency, short analysis times, and minimal sample and solvent consumption. mdpi.com

For a neutral or weakly basic compound like this compound, Micellar Electrokinetic Chromatography (MEKC), a mode of CE, would be the most appropriate approach. In MEKC, a surfactant (like sodium dodecyl sulfate) is added to the buffer above its critical micelle concentration. Analytes partition between the aqueous buffer and the hydrophobic interior of the micelles, allowing for the separation of neutral compounds. The separation of various indole alkaloids has been successfully demonstrated using CE, highlighting its potential for analyzing this compound and its impurities with high efficiency. nih.gov

Hyphenated Techniques for Comprehensive Sample Profiling

Hyphenated techniques involve the online coupling of a separation method with a spectroscopic detection method, providing comprehensive analytical data from a single run. iipseries.orgnih.gov These techniques are invaluable for identifying unknown impurities and characterizing complex mixtures. asiapharmaceutics.inforesearchgate.net

LC-MS/MS: As discussed, this is the workhorse for sensitive quantification and structural confirmation. nih.gov

GC-MS: Ideal for identifying volatile or semi-volatile impurities after derivatization, providing complementary information to LC-MS. notulaebotanicae.ro

LC-NMR: The coupling of liquid chromatography with Nuclear Magnetic Resonance (NMR) spectroscopy allows for the direct, unambiguous structural elucidation of separated compounds without the need for isolation. iipseries.org This is particularly powerful for identifying unknown degradation products or metabolites.

CE-MS: This combination leverages the high separation efficiency of capillary electrophoresis with the sensitive and selective detection of mass spectrometry, offering a potent tool for analyzing complex, low-volume samples. nih.gov

The strategic application of these advanced and hyphenated methodologies is essential for the comprehensive analysis of this compound, ensuring its quality and facilitating its development in pharmaceutical research. asiapharmaceutics.info

Future Research Directions and Emerging Trends for N 1h Indol 5 Yl Acrylamide

Exploration of Novel Synthetic Pathways and Catalytic Systems

The development of efficient and versatile synthetic routes is paramount for the exploration of N-(1H-Indol-5-yl)acrylamide and its derivatives. While traditional methods for amide bond formation can be employed, future research will likely focus on the development of more sophisticated and sustainable catalytic systems.

Transition metal-catalyzed cross-coupling reactions, for instance, offer a powerful tool for the synthesis of N-aryl acrylamides. researchgate.net Palladium-catalyzed reactions involving the coupling of aryl halides or their equivalents with acrylic acid or its derivatives have been successfully employed for the synthesis of a variety of acrylamides. ekb.egnih.gov A potential synthetic route to this compound could, therefore, involve the palladium-catalyzed coupling of 5-aminoindole (B14826) with acrylic acid or an activated acrylic acid derivative. researchgate.net

Rhodium-catalyzed reactions also present a promising avenue for the synthesis of acrylamide (B121943) derivatives. organic-chemistry.orgnih.gov These methods often exhibit high regioselectivity and functional group tolerance, which would be advantageous for the synthesis of complex indole-acrylamide conjugates. The direct amination of allylic compounds with indole (B1671886) derivatives catalyzed by rhodium complexes could be another elegant approach to constructing the desired C-N bond. organic-chemistry.orgnih.gov

Furthermore, the exploration of enzymatic synthesis could offer a green and highly selective alternative to traditional chemical methods. While the enzymatic production of acrylamide itself is well-established, the application of enzymes for the specific N-acylation of indole derivatives is a less explored area that warrants investigation.

To illustrate the potential of catalytic systems, the following table outlines a hypothetical comparison of different synthetic approaches for the synthesis of this compound.

| Catalyst System | Reactants | Potential Advantages | Potential Challenges |

| Palladium(II) Acetate / Ligand | 5-Haloindole, Acrylic Acid | High yields, good functional group tolerance | Catalyst cost, potential for side reactions |

| Rhodium(I) Complex | 5-Aminoindole, Acryloyl Chloride | High regioselectivity, mild reaction conditions | Catalyst sensitivity, substrate scope limitations |

| Lipase (B570770) Enzyme | 5-Aminoindole, Ethyl Acrylate | High selectivity, environmentally friendly | Lower reaction rates, enzyme stability |

Integration with Artificial Intelligence and Machine Learning for De Novo Design

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery, and these technologies are poised to play a significant role in the de novo design of novel this compound derivatives with tailored biological activities. longdom.orgnih.gov Generative models, such as Generative Adversarial Networks (GANs) and Recurrent Neural Networks (RNNs), can be trained on large datasets of known bioactive molecules to generate novel chemical structures with desired properties.

For this compound, AI can be utilized to:

Design novel analogs with enhanced potency and selectivity: By analyzing the structure-activity relationships of known kinase inhibitors or other targeted covalent drugs, machine learning models can predict modifications to the indole or acrylamide moieties that are likely to improve binding affinity and reduce off-target effects.

Predict potential biological targets: Chemoinformatic approaches can be used to screen large biological databases and predict potential protein targets for this compound based on structural similarity to known ligands. longdom.orgnih.gov

Optimize pharmacokinetic properties: Machine learning models can predict ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of novel designs, allowing for the early-stage filtering of compounds with unfavorable profiles. mdpi.com

| Step | AI/ML Tool | Objective |

| 1. Data Collection | Cheminformatics Databases | Gather structural and activity data of known covalent inhibitors and indole-containing drugs. |

| 2. Model Training | Generative Adversarial Network (GAN) | Train a model to generate novel molecular structures with similar features to the input data. |

| 3. De Novo Design | Trained GAN | Generate a virtual library of novel this compound analogs. |

| 4. Property Prediction | QSAR Models | Predict binding affinity, selectivity, and ADMET properties of the designed analogs. |

| 5. Candidate Selection | Filtering and Scoring | Prioritize the most promising candidates for synthesis and experimental validation. |

Identification of Undiscovered Biological Targets and Mechanistic Pathways

The acrylamide moiety in this compound makes it a potential covalent inhibitor, capable of forming a stable bond with nucleophilic residues, most notably cysteine, on target proteins. researchgate.net This covalent binding can lead to irreversible inhibition and prolonged pharmacological effects. A significant future research direction will be the identification of novel biological targets for this compound and the elucidation of its mechanistic pathways.

A notable discovery in this area is the identification of a class of N-(1-Acryloylazetidin-3-yl)-2-(1H-indol-1-yl)acetamides as covalent inhibitors of KRASG12C, a key oncogenic protein. nih.govnih.gov This finding strongly suggests that the indole-acrylamide scaffold is a viable starting point for developing inhibitors for other challenging protein targets that possess a reactive cysteine residue in or near a binding pocket.

Future research to identify new targets could involve:

Covalent Docking Studies: Computational methods can be used to screen libraries of protein structures for potential binding sites for this compound. researchgate.netnih.gov These studies can predict the likelihood of a covalent interaction with specific cysteine residues.

Proteomic Profiling: Advanced mass spectrometry-based proteomic techniques can be used to identify proteins that are covalently modified by this compound in complex biological samples, such as cell lysates or tissues.

Development of Chemical Probes: The synthesis of tagged versions of this compound (e.g., with a biotin (B1667282) or fluorescent tag) would enable the enrichment and identification of its protein binding partners.

The following table presents a hypothetical list of potential protein classes that could be targeted by this compound based on the presence of reactive cysteines and the known activities of indole-containing compounds.

| Protein Class | Rationale for Targeting |

| Protein Kinases | Many kinases have a cysteine residue in or near the ATP-binding site, making them susceptible to covalent inhibition. chimia.ch |

| Deubiquitinating Enzymes (DUBs) | The catalytic activity of many DUBs relies on a cysteine residue in the active site. |

| Phosphatases | Similar to DUBs, some phosphatases utilize a catalytic cysteine. |

| GTPases | The discovery of KRASG12C inhibitors highlights the potential to target other GTPases with accessible cysteines. nih.gov |

Advanced Material Science Applications of Indole-Acrylamide Conjugates

Beyond its potential in medicinal chemistry, the unique chemical structure of this compound also lends itself to applications in material science. The indole ring is an interesting building block for functional organic materials due to its electron-rich nature and its ability to participate in π-π stacking interactions. researchgate.net The acrylamide group, on the other hand, is a versatile functional monomer that can be readily polymerized.

Future research in this area could focus on: